

Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold

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Compound of Interest

Compound Name: 4-Bromo-N,N-dimethylpyrimidin-2-amine

Cat. No.: B1520156

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In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design. Within this class, **4-Bromo-N,N-dimethylpyrimidin-2-amine** has emerged as a particularly valuable and versatile building block for researchers and drug development professionals. Its strategic placement of a reactive bromine atom and a dimethylamino group on the pyrimidine ring provides a powerful synthetic handle for generating diverse molecular libraries aimed at a wide array of biological targets, especially kinases.^{[1][2]}

This technical guide offers a comprehensive overview of **4-Bromo-N,N-dimethylpyrimidin-2-amine**, from its fundamental chemical properties and synthesis to its reactivity and strategic application in the construction of novel, biologically active molecules.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development.

- IUPAC Name: **4-bromo-N,N-dimethylpyrimidin-2-amine**^[3]
- CAS Number: 959240-54-1^{[1][3][4]}
- Molecular Formula: C₆H₈BrN₃^{[3][4]}

- Molecular Weight: 202.05 g/mol [1][4]

The structure features a pyrimidine ring substituted at the 2-position with a dimethylamino group and at the 4-position with a bromine atom.

Caption: Chemical structure of **4-Bromo-N,N-dimethylpyrimidin-2-amine**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₈ BrN ₃	[3][4]
Molecular Weight	202.05 g/mol	[1][4]
Canonical SMILES	CN(C)C1=NC=CC(Br)=N1	[3]
InChI Key	NFAWNOWYQSOGHA-UHFFFAOYSA-N	[3]
Purity	Typically ≥95% - 98%	[3][4]
Appearance	Data not available in provided sources	

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Pathways

While specific, detailed syntheses for **4-Bromo-N,N-dimethylpyrimidin-2-amine** are not extensively published in introductory literature, its synthesis can be logically derived from established pyrimidine chemistry. A common approach involves the bromination of a corresponding hydroxypyrimidine precursor, although modern methods offer more direct routes. A plausible one-pot reaction could involve the cyclization of appropriate precursors in the presence of a bromide source like dry hydrogen bromide.[5] The synthesis of 4-bromopyrimidines is often achieved from hydroxypyrimidines using reagents such as phosphorus oxybromide, but these can involve multiple steps.[5]

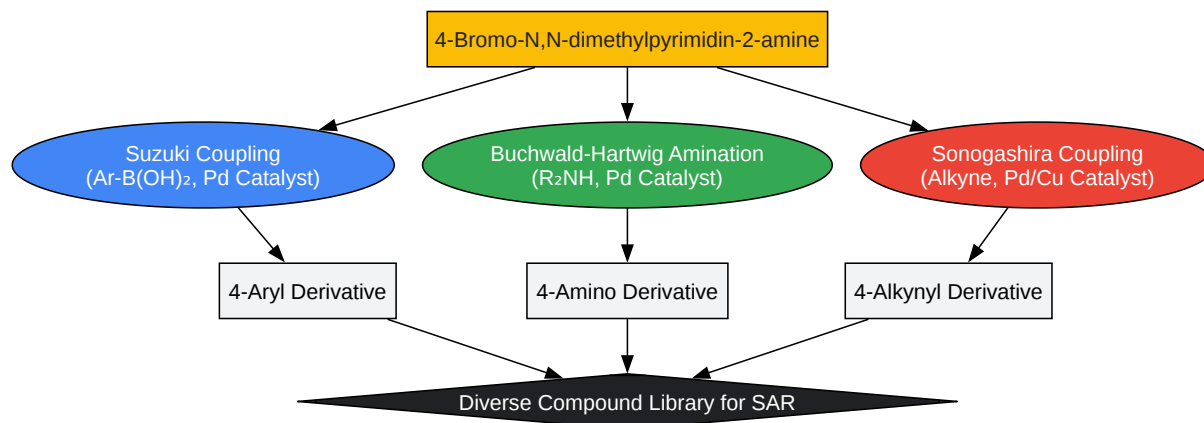
Core Reactivity: The Key to Molecular Diversity

The true utility of this compound lies in its predictable and versatile reactivity. The bromine atom at the C4 position is the primary site of chemical modification. This position is electronically activated towards nucleophilic aromatic substitution (SNAr) by the two electron-withdrawing nitrogen atoms within the pyrimidine ring.

More importantly, the C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in drug discovery. This allows for the strategic introduction of a vast array of chemical functionalities.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
- Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new carbon-nitrogen bonds, crucial for installing diverse amine side chains that can modulate solubility and target engagement.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Heck Coupling: Reaction with alkenes to form substituted olefins.

This broad reactivity profile makes **4-Bromo-N,N-dimethylpyrimidin-2-amine** an excellent starting point for generating large libraries of analogues for structure-activity relationship (SAR) studies.^[1]



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Caption: Reactivity workflow of **4-Bromo-N,N-dimethylpyrimidin-2-amine**.

Application in Drug Discovery and Medicinal Chemistry

The aminopyrimidine scaffold is a validated pharmacophore found in numerous kinase inhibitors.[6] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. **4-Bromo-N,N-dimethylpyrimidin-2-amine** serves as a key intermediate in the synthesis of such inhibitors.[1][2]

The drug discovery process leverages this building block as follows:

- **Scaffold Hopping & Design:** A known kinase inhibitor structure can be modified by replacing its core with the aminopyrimidine scaffold to generate novel intellectual property and potentially improved properties.[6]

- **Library Synthesis:** Using the cross-coupling reactions described above, a library of compounds is synthesized where the 4-position of the pyrimidine ring is decorated with a wide variety of chemical groups. This allows for systematic exploration of the chemical space around the core.^[1]
- **High-Throughput Screening (HTS):** The synthesized library is screened against a panel of kinases or other biological targets to identify initial "hits" with promising activity.
- **Lead Optimization:** The most potent and selective hits are then further modified. The dimethylamino group at the 2-position can also be modified in later stages, though the 4-bromo position is typically the primary site of initial diversification. This iterative process of synthesis and testing is aimed at improving potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

The strategic use of this building block accelerates the discovery of potent and selective drug candidates, particularly in oncology.^{[2][7]}

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating workflow for using **4-Bromo-N,N-dimethylpyrimidin-2-amine** in a common cross-coupling reaction.

Objective: To synthesize a 4-aryl-N,N-dimethylpyrimidin-2-amine derivative via Suzuki-Miyaura coupling.

Materials:

- **4-Bromo-N,N-dimethylpyrimidin-2-amine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)^[8]
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

- **Reaction Setup:** To a dry reaction vessel, add **4-Bromo-N,N-dimethylpyrimidin-2-amine**, the arylboronic acid, and the base.
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is critical as palladium catalysts can be deactivated by oxygen.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.
- **Heating and Monitoring:** Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute with an organic solvent like ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
- **Characterization:** Confirm the structure and purity of the final compound using analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- **Hazard Classification:** **4-Bromo-N,N-dimethylpyrimidin-2-amine** is classified as harmful.[3]
It is harmful if swallowed (H302).[3]

- GHS Pictogram: GHS07 (Harmful/Irritant).[3]
- Signal Word: Warning.[3]

Handling Recommendations:

- Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
- Wear suitable personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
- Avoid contact with skin and eyes.[9]
- Avoid the formation of dust and aerosols.[9]
- Keep the container tightly closed and store in a cool, dry place.[10]

Conclusion

4-Bromo-N,N-dimethylpyrimidin-2-amine is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and direct relevance to the synthesis of high-value therapeutic targets like kinase inhibitors make it an indispensable component of the medicinal chemist's toolbox. A thorough understanding of its properties, handling, and synthetic applications empowers researchers to efficiently design and construct novel molecules with the potential to become next-generation therapeutics.

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